8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound classified as a purine derivative. It serves as an impurity of Linagliptin, a medication used in the treatment of type 2 diabetes. The compound is characterized by its unique structural features, which include a piperidine ring and a quinazoline moiety, contributing to its biological activity and potential applications in medicinal chemistry.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structures. It is also classified as a purine derivative, which is significant in biochemistry due to purines' roles in nucleic acid structure and cellular metabolism.
The synthesis of 8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione can be achieved through several synthetic routes involving multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of the synthesized compound .
The molecular structure of 8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione is characterized by:
The molecular weight of this compound is approximately 472.55 g/mol with a molecular formula of C25H28N8O2 . The structural representation can be depicted using various chemical drawing software or databases.
The compound can participate in several chemical reactions typical for purine derivatives:
Reactions involving this compound are often studied under controlled laboratory conditions to assess reactivity and stability. Kinetic studies may provide insights into reaction rates and mechanisms .
The mechanism of action for 8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione primarily relates to its role as an impurity in Linagliptin. It may influence enzyme activities associated with glucose metabolism by modulating the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose homeostasis.
Studies on similar compounds suggest that modifications in the piperidine or quinazoline structures can significantly affect binding affinity and inhibitory activity against DPP-IV .
The compound exhibits properties typical for organic molecules with heteroatoms:
Key chemical properties include:
Relevant data indicates that handling precautions should be taken due to potential toxicity associated with some functional groups present in the molecule .
8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione has potential applications in:
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2